molecular formula C22H30N2O2 B11085370 4,4'-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol)

4,4'-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol)

Cat. No.: B11085370
M. Wt: 354.5 g/mol
InChI Key: KHOSGZKQMJLJQK-UHFFFAOYSA-N
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Description

4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) is a complex organic compound that features a piperazine ring linked to two 2,6-dimethylphenol groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) typically involves the reaction of piperazine with 2,6-dimethylphenol in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C22H30N2O2/c1-15-9-19(10-16(2)21(15)25)13-23-5-7-24(8-6-23)14-20-11-17(3)22(26)18(4)12-20/h9-12,25-26H,5-8,13-14H2,1-4H3

InChI Key

KHOSGZKQMJLJQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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